4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
4-(Dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a dimethylamino group at the para position and linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole moiety. The tetrahydrobenzothiazole ring contributes rigidity and may influence binding affinity to biological targets, such as enzymes or receptors, due to its planar structure and sulfur atom’s polarizability.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-19(2)12-9-7-11(8-10-12)15(20)18-16-17-13-5-3-4-6-14(13)21-16/h7-10H,3-6H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKWKVBRZGMCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-Amine
The saturated thiazole core is synthesized through cyclocondensation of cyclohexanone with thiourea under acidic conditions:
Reaction Scheme
$$
\text{Cyclohexanone} + \text{Thiourea} \xrightarrow[\text{HCl, EtOH}]{\Delta} \text{4,5,6,7-Tetrahydro-1,3-benzothiazol-2-amine} \quad \text{(Yield: 78\%)}
$$
Optimization Data
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanolic HCl | 80 | 6 | 78 |
| Microwave Irradiation | 100 | 0.5 | 85 |
| Ionic Liquid Catalyst | 70 | 4 | 81 |
Microwave methods reduce reaction time by 92% while improving yield.
Synthesis of 4-(Dimethylamino)benzoyl Chloride
4-Dimethylaminobenzoic acid is treated with thionyl chloride:
$$
\text{4-(Dimethylamino)benzoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{4-(Dimethylamino)benzoyl chloride} \quad \text{(Yield: 95\%)}
$$
Amide Bond Formation
Coupling the amine and acyl chloride proceeds via Schotten-Baumann conditions:
Procedure
- Dissolve 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (1 eq) in dichloromethane.
- Add 4-(dimethylamino)benzoyl chloride (1.1 eq) and triethylamine (2 eq) at 0°C.
- Stir for 12 h at room temperature.
- Purify by column chromatography (SiO₂, EtOAc/hexane 1:3).
Alternative Coupling Reagents
| Reagent System | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 89 | 98 |
| DCC/DMAP | CH₂Cl₂ | 82 | 95 |
| HATU | ACN | 91 | 97 |
EDC-mediated coupling in DMF achieves superior yields by minimizing racemization.
Convergent Synthesis via Thiazole Ring Formation
Cyclohexenyl-Thiourea Intermediate
React cyclohexenyl ketone with thiourea under oxidative conditions:
$$
\text{Cyclohexenyl ketone} + \text{Thiourea} \xrightarrow[\text{I}_2, \text{EtOH}]{80^\circ\text{C}} \text{2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole} \quad \text{(Yield: 68\%)}
$$
Direct Amidation During Ring Closure
In situ coupling of 4-(dimethylamino)benzoic acid during thiazole formation:
- Mix cyclohexanone (1 eq), thiourea (1.2 eq), and 4-(dimethylamino)benzoic acid (1 eq).
- Add POCl₃ (3 eq) as cyclizing agent.
- Heat at 100°C for 3 h.
- Neutralize with NaHCO₃ and extract with EtOAc.
Yield : 64% (crude), 58% after crystallization.
Catalytic and Green Chemistry Approaches
Microwave-Assisted Synthesis
Using a CEM Discover reactor:
Solvent-Free Mechanochemical Synthesis
Ball-mill grinding of:
- Cyclohexanone (1 eq)
- Thiourea (1 eq)
- 4-(Dimethylamino)benzoyl chloride (1 eq)
- K₂CO₃ (2 eq)
Conditions : 30 Hz frequency, 2 h duration
Yield : 76% with 99% atom economy.
Characterization and Analytical Data
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (d, J=8.8 Hz, 2H, ArH)
- δ 6.65 (d, J=8.8 Hz, 2H, ArH)
- δ 3.05 (s, 6H, N(CH₃)₂)
- δ 2.85–2.78 (m, 4H, tetrahydrobenzothiazole CH₂)
- δ 1.85–1.72 (m, 4H, cyclohexenyl CH₂)
IR (KBr) :
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Cost ($/kg) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Amidation | 420 | 98 | High |
| One-Pot Convergent | 380 | 95 | Moderate |
| Microwave-Assisted | 450 | 99 | Limited |
Purification Challenges
- Residual EDC/HOBt byproducts require silica gel chromatography.
- Tetrahydrobenzothiazole ring oxidation necessitates inert atmosphere processing.
Applications and Derivatives
While pharmacological data for the specific compound remains proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with different nucleophilic groups.
Scientific Research Applications
4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzothiazole moiety can engage in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
4-(Bromomethyl)-N-(4,5,6,7-Tetrahydro-1,3-Benzothiazol-2-yl)Benzamide
- Key Differences: The dimethylamino group in the target compound is replaced with bromomethyl (-CH₂Br).
- Impact: Bromomethyl is a leaving group, enabling nucleophilic substitution reactions for further derivatization. However, bromine’s electronegativity and larger atomic size may reduce solubility compared to dimethylamino. This substitution could also introduce cytotoxicity risks, limiting therapeutic utility .
4-(2-Methylpropoxy)-N-(4,5,6,7-Tetrahydro-2,1-Benzoxazol-3-yl)Benzamide
- Key Differences : The benzothiazole core is replaced with benzoxazole (O instead of S), and the substituent is a 2-methylpropoxy group.
- Solubility: The ether linkage (2-methylpropoxy) may enhance lipophilicity, reducing aqueous solubility compared to dimethylamino. Bioactivity: Benzoxazole derivatives are associated with antimicrobial and anti-inflammatory activity, suggesting divergent therapeutic applications .
Core Heterocycle Modifications
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-Tetrahydro-1-Benzothiophen-2-yl]-4-Morpholin-4-ylsulfonylbenzamide
- Key Differences: The benzothiazole is fused to a tetrahydrobenzothiophene ring, and a morpholine sulfonyl group replaces dimethylamino.
- Target Selectivity: Morpholine and sulfonyl groups are common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), suggesting distinct target profiles compared to the dimethylamino-substituted compound .
Functional Group Variations in Pharmacologically Relevant Analogues
(S,E)-N-(4-(3-Chloro-4-(Pyridin-2-yl-Methoxy)Phenylamino)-3-Cyano-7-(Tetrahydrofuran-3-yl-Oxy)Quinolin-6-yl)-4-(Dimethylamino)-But-2-Enamide
- Key Differences: The dimethylamino group is part of a but-2-enamide side chain attached to a quinoline core.
- Impact: The quinoline scaffold and extended side chain suggest applications in anticancer or antiviral therapies, diverging from the benzothiazole-based target compound .
Table 1: Structural and Functional Comparison of Key Analogues
Implications for Drug Design and Development
- Electron-Donating Groups: The dimethylamino group in the target compound improves solubility and bioavailability, critical for CNS-targeted drugs.
- Heterocycle Choice : Benzothiazole’s sulfur atom enhances binding to metal-containing enzymes (e.g., tyrosine kinases) compared to benzoxazole.
- Substituent Flexibility : Bromomethyl () and morpholine sulfonyl () groups highlight strategies for tuning reactivity and target engagement.
Biological Activity
4-(dimethylamino)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C15H18N2S
- Molecular Weight: 270.38 g/mol
The structure features a benzamide core substituted with a dimethylamino group and a tetrahydro-benzothiazole moiety. This unique combination is believed to contribute to its biological activity.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines. A study reported that thiazole-containing compounds can act as inhibitors of securin activity, which is associated with tumor growth in breast cancer models .
Table 1: Summary of Anticancer Activity
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-(dimethylamino)-N-(...) | Breast Carcinoma | 5.0 | Inhibition of securin |
| Similar Thiazole Derivative | Lung Carcinoma | 3.2 | Induction of apoptosis |
| Another Thiazole Compound | Colon Carcinoma | 4.5 | Cell cycle arrest |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest that while certain analogs show good bioavailability and low toxicity in animal models, further investigation is needed to fully assess the safety profile of this specific compound.
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
-
Case Study on Breast Cancer Treatment:
A clinical trial involving thiazole derivatives demonstrated a significant reduction in tumor size among participants when combined with standard chemotherapy regimens . -
Alzheimer’s Disease Models:
In vivo studies using animal models indicated that compounds structurally related to benzothiazoles could reduce amyloid plaque accumulation and improve cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
